molecular formula C15H10O3 B191505 5-Hydroxyflavone CAS No. 491-78-1

5-Hydroxyflavone

Cat. No. B191505
CAS RN: 491-78-1
M. Wt: 238.24 g/mol
InChI Key: IYBLVRRCNVHZQJ-UHFFFAOYSA-N
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Description

5-Hydroxyflavone is a flavonoid ligand . It has a molecular formula of C15H10O3 and a molecular weight of 228.1587 .


Synthesis Analysis

The synthesis of flavones like 5-Hydroxyflavone often involves the oxidative cyclization of o-hydroxychalcones . Divergent synthesis of flavones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization has been reported .


Molecular Structure Analysis

The molecular structure of 5-Hydroxyflavone is represented by the formula C15H10O3 . The hydroxyl group (–OH) position in one of the rings determines the mechanisms of action of the flavonoids .


Chemical Reactions Analysis

5-Hydroxyflavone has been involved in condensation reactions for the synthesis of copper (II) complexes as bioactive molecules to combat antioxidants . It has also been used in thermal behavior studies of vanadyl complexes with flavone derivatives in terms of insulin-mimetic agents .


Physical And Chemical Properties Analysis

5-Hydroxyflavone is a solid substance . It has a molecular weight of 238.24 and is soluble in DMSO .

Scientific Research Applications

1. Bio-Relevant Complexes of Lanthanides

  • Application Summary: 5-Hydroxyflavone is used in the synthesis and structural investigation of new bio-relevant complexes of lanthanides .
  • Methods of Application: The resultant hydroxo complexes are characterized by a variety of spectroscopic techniques, including fluorescence, FT-IR, UV-Vis, EPR, and mass spectral studies . The general chemical formula of the complexes is [Ln (C 15 H 9 O 3) 3 (OH) 2 (H 2 O) x ]· n H 2 O, where Ln is the lanthanide cation and x = 0 for Sm (III), x = 1 for Eu (III), Gd (III), Tb (III) and n = 0 for Sm (III), Gd (III), Tb (III), n = 1 for Eu (III), respectively .
  • Results or Outcomes: The synthesized complexes interact with DNA with binding constants (K b) 10 4. Human serum albumin (HSA) and transferrin (Tf) binding studies have also been performed .

2. Antibacterial and Antioxidant Effects

  • Application Summary: 5-Hydroxyflavone and its hydroxylated derivatives have probable pharmacological activities, along with antibacterial and antioxidant effects .
  • Methods of Application: The pharmacological characteristics of these compounds are investigated using in silico tests that indicate likelihood of activity or inactivity .
  • Results or Outcomes: The results revealed the following characteristics: pharmacological activities for the flavonoids as agonists of cell membrane integrity and as permeability inhibitors, as antagonists of anaphylatoxin receptors, as inhibitors of both kinase and peroxidase, and as having both antimutagenic capacity and vaso-protective potential .

3. Fluorescent Imaging in Cells

  • Application Summary: 3-Hydroxyflavone derivatives, also known as flavonols, have received much attention recently for their potential in fluorescent imaging in cells .
  • Methods of Application: The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of excited-state intramolecular proton transfer (ESIPT), which can be regulated by the solvents, the existence of metal ions and proteins rich with α-helix structures or the advanced DNA structures .
  • Results or Outcomes: Enhancing the ESIPT effects and resulting in dual emission, 3HF could be a promising scaffold for the development of fluorescent imaging in cells .

4. Synthesis of Copper (II) Complexes

  • Application Summary: 5-Hydroxyflavone is involved in condensation reactions for the synthesis of copper (II) complexes as bioactive molecules to combat antioxidants .

Safety And Hazards

5-Hydroxyflavone may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Flavones like 5-Hydroxyflavone have shown potential in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties . Future research perspectives involve using natural flavones already recognized for their therapeutic potential as precursors .

properties

IUPAC Name

5-hydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBLVRRCNVHZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197690
Record name 5-Hydroxyflavone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyflavone

CAS RN

491-78-1
Record name 5-Hydroxyflavone
Source CAS Common Chemistry
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Record name 5-Hydroxyflavone
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Record name 5-Hydroxyflavone
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Record name 5-Hydroxyflavone
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Record name 5-hydroxy-2-phenyl-4-benzopyrone
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Record name 5-HYDROXYFLAVONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,660
Citations
M Shoja - Acta Crystallographica Section C: Crystal Structure …, 1990 - scripts.iucr.org
(IUCr) 5-Hydroxyflavone Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 46 Part 3 Pages 517-519 March …
Number of citations: 46 scripts.iucr.org
JP Cornard, JC Merlin - Journal of Molecular Structure, 2001 - Elsevier
This study constitutes the third step in a program aimed to investigate the chelation of hydroxyflavones. After the 3-hydroxyflavone and 3′,4′-dihydroxyflavone, we now study the …
Number of citations: 89 www.sciencedirect.com
JC del Valle - The Journal of chemical physics, 2006 - pubs.aip.org
The photophysics of the 5-hydroxyflavone (5HF) molecule has been revised. Conversely to what has been hitherto reported, the proton-transfer fluorescence of 5HF has been recorded …
Number of citations: 35 pubs.aip.org
PT Chou, YC Chen, WS Yu, YM Cheng - Chemical physics letters, 2001 - Elsevier
Spectroscopy and dynamics of excited-state intramolecular proton-transfer (ESIPT) in 5-hydroxyflavone (5HF) have been investigated. In cyclohexane dual fluorescence maxima at ∼…
Number of citations: 78 www.sciencedirect.com
Y Norikane, H Itoh, T Arai - Journal of Photochemistry and Photobiology A …, 2004 - Elsevier
To investigate the role of the excited triplet state in the deactivation process of 5-hydroxyflavone (5HF), the photophysical process of 5HF was studied by transient absorption, …
Number of citations: 20 www.sciencedirect.com
ML Martinez, SL Studer, PT Chou - Journal of the American …, 1991 - ACS Publications
… -state intramolecular proton transfer in 5-hydroxyflavone … Excited-State Intramolecular Proton Transfer in 5-Hydroxyflavone … A prototype example is 5-hydroxyflavone (5HF), which also …
Number of citations: 40 pubs.acs.org
Y Hamada, T Sano, H Fujii, Y Nishio… - Applied physics …, 1997 - pubs.aip.org
3- or 5-hydroxyflavone-metal complexes were synthesized and applied to organic light-emitting diodes (OLEDs) as an emitting material and an electron transport material. When bis (5-…
Number of citations: 81 pubs.aip.org
RS Sathish, AG Raju, GN Rao, C Janardhana - Spectrochimica Acta Part A …, 2008 - Elsevier
In the presence of Al(III) ions, 5-hydroxyflavone (5HF) through a complexation reaction in MeOH, shows dual fluorescence, characterized by a newly developed peak at 554nm upon …
Number of citations: 48 www.sciencedirect.com
C Sun, B Cao, H Yin, Y Shi - Chinese Physics B, 2020 - iopscience.iop.org
… In this work, two novel compounds 5HF–OMe and 5HF–NH 2 are designed through introducing a methoxy-and amino-group into the structure of 5-hydroxyflavone (5HF) respectively. …
Number of citations: 10 iopscience.iop.org
H Nagayoshi, N Murayama, K Kakimoto… - Chemical Research …, 2019 - ACS Publications
… (37) During the course of these studies, we noted that flavone is oxidized to 5-hydroxyflavone (5OHF) and 5,7-dihydroxyflavone (57diOHF) by different human P450s and liver …
Number of citations: 13 pubs.acs.org

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